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molecular formula C9H9NO6 B1455259 Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate CAS No. 215659-03-3

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No. B1455259
M. Wt: 227.17 g/mol
InChI Key: ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519176B1

Procedure details

5-hydroxy-4-methoxy-2-nitrobenzoic acid (31.9 g, 0.15 mol, 1.0 eq) and 2-methyltetrahydrofuran (200 mL) are charged into a glass reactor under nitrogen. The solution is stirred and jacket temp is set to 20° C. Oxalyl chloride (24 g, 0.19 mol, 1.25 eq) is added at a rate that the internal temperature is below 25° C. The reaction mixture is stirred for 1-2 hour at 20° C., and cooled to 15° C. Then, anhydrous MeOH (60 ml, 1.5 mol, 10 eq) is added over 15 min, and the reaction temperature is maintained below 25° C. during addition. The reaction mixture is stirred for 2-4 hour at 20° C. until HPLC sample shows complete conversion. Na2CO3 aqueous solution (1 M, 100 ml) is added to the reaction mixture. Layers are separated. The upper organic layer is distilled under vacuum to minimum volume. The dark brown residue is stirred in 100 mL mixed solvent of toluene/hexane (v/v, 2:1) to give a suspension. The slurry is filtered. The solid is dried under vacuum to provide the desired product, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (31.3 g, 92% yield).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:16]C1CCCO1.C(Cl)(=O)C(Cl)=O.CO>C([O-])([O-])=O.[Na+].[Na+]>[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
OC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OC
Name
Quantity
200 mL
Type
reactant
Smiles
CC1OCCC1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is set to 20° C
CUSTOM
Type
CUSTOM
Details
is below 25° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1-2 hour at 20° C.
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is maintained below 25° C. during addition
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 2-4 hour at 20° C. until HPLC sample
Duration
3 (± 1) h
CUSTOM
Type
CUSTOM
Details
Layers are separated
DISTILLATION
Type
DISTILLATION
Details
The upper organic layer is distilled under vacuum to minimum volume
STIRRING
Type
STIRRING
Details
The dark brown residue is stirred in 100 mL
ADDITION
Type
ADDITION
Details
mixed solvent of toluene/hexane (v/v, 2:1)
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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